Cas no 3922-61-0 (PE-NMe2(16:0/16:0))

PE-NMe2(16:0/16:0) is a dimethylphosphatidylethanolamine lipid featuring two saturated 16-carbon (palmitoyl) acyl chains. This synthetic phospholipid derivative is characterized by the replacement of the ethanolamine headgroup's hydrogens with methyl groups, enhancing its hydrophobic nature and altering its physicochemical properties. The symmetrical C16:0 chains confer high membrane stability and phase transition temperature, making it suitable for studies involving lipid bilayer rigidity or model membrane systems. Its dimethylated headgroup reduces hydrogen bonding capacity compared to native PE, influencing packing behavior and interfacial properties. This modification also increases resistance to enzymatic degradation by phospholipases. The compound's well-defined structure and purity make it valuable for biophysical research, particularly in investigations of headgroup contributions to membrane organization, protein-lipid interactions, and the development of synthetic lipid assemblies.
PE-NMe2(16:0/16:0) structure
PE-NMe2(16:0/16:0) structure
Product Name:PE-NMe2(16:0/16:0)
CAS No:3922-61-0
MF:C39H78NO8P
MW:720.0123
CID:924368
PubChem ID:9547021
Update Time:2025-11-01

PE-NMe2(16:0/16:0) Chemical and Physical Properties

Names and Identifiers

    • 1,2-dihexadecanoyl-sn-glycero-3-phospho[dimethylaminoethanol]
    • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
    • 16:0 DIMETHYL PE
    • 3-sn-Phosphatidyl-N,N-dimethylethanolamine
    • 3-sn-phosphatidyl-n,n-dimethylethanolamine,1,2-dipalmitoyl
    • L-A-PHOSPHATIDYLETHANOLAMINE,*DIPALMITOY L,N8N-DIME
    • 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
    • 110742
    • PDME
    • phosphatidyldimethylethanolamine
    • 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl; PDME; 110742; phosphatidyldimethylethanolamine;
    • Palmitin, 1,2-di-, 2-(dimethyla
    • 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine
    • [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
    • 1,2-dihexadecanoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine
    • Hexadecanoic acid, 1-(3-hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, P-oxide, (R)-
    • Hexadecanoic acid, 1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester,
    • PE-NMe2(16:0/16:0)
    • Hexadecanoic acid, 1,1'-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester
    • Hexadecanoicacid,1,1'-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester
    • 1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine, ~99%
    • 1,1a(2)-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate
    • LMGP02010325
    • DMPE(16:0/16:0)
    • DTXSID601109594
    • SCHEMBL2733837
    • 3922-61-0
    • Hexadecanoic acid, 1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, (R)-
    • PD088529
    • CS-0182605
    • 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE
    • HY-141615
    • BP-29605
    • Inchi: 1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)/t37-/m1/s1
    • InChI Key: SKWDCOTXHWCSGS-DIPNUNPCSA-N
    • SMILES: P(=O)(O[H])(OC([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[C@@]([H])(C([H])([H])OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)OC(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 719.54700
  • Monoisotopic Mass: 719.547
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 40
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 11.2
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: Not available
  • Density: 0.998
  • Boiling Point: 726.3°Cat760mmHg
  • Flash Point: 393.1°C
  • PSA: 121.41000
  • LogP: 11.09920
  • Solubility: Not available

PE-NMe2(16:0/16:0) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:10-21
  • Storage Condition:−20°C

PE-NMe2(16:0/16:0) Pricemore >>

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Additional information on PE-NMe2(16:0/16:0)

Comprehensive Analysis of PE-NMe2(16:0/16:0) (CAS No. 3922-61-0): Structure, Applications, and Research Insights

PE-NMe2(16:0/16:0), registered under CAS No. 3922-61-0, is a specialized phospholipid derivative gaining traction in biochemical and pharmaceutical research. This compound belongs to the phosphatidylethanolamine (PE) family, featuring dimethylated amine headgroups (NMe2) and dual palmitoyl (16:0) fatty acid chains. Its unique structure enables membrane-modulating properties, making it valuable for drug delivery systems, lipid nanoparticle formulations, and cell membrane studies.

Recent interest in PE-NMe2(16:0/16:0) aligns with the surge in mRNA vaccine technology and lipid-based nanocarriers. Researchers highlight its role in stabilizing lipid bilayers due to the balanced hydrophilicity of the NMe2 group and the hydrophobic 16:0 tails. Unlike conventional phospholipids, its dimethylated headgroup reduces electrostatic repulsion, enhancing encapsulation efficiency for therapeutic payloads—a hot topic in precision medicine forums.

From a synthetic perspective, CAS No. 3922-61-0 is synthesized via acylation of glycerol backbone followed by amine methylation. Analytical techniques like HPLC-MS and NMR confirm its purity, critical for reproducibility in gene therapy applications. Industry reports suggest its compatibility with PEGylated lipids, addressing common challenges in nanoparticle circulation time—a frequent query in biopharmaceutical SEO searches.

Beyond therapeutics, PE-NMe2(16:0/16:0) serves as a model compound for membrane fluidity studies. Its 16:0 chains exhibit phase transition behavior near physiological temperatures, relevant to cryopreservation research. Startups exploring lab-grown organelle mimics often reference this compound for its structural predictability, a trend noted in 2024 biomaterial innovation reviews.

Environmental and safety profiles of 3922-61-0 are rigorously documented. While not classified as hazardous, handling guidelines emphasize inert atmosphere storage to prevent oxidation—a detail emphasized in GLP compliance manuals. This aligns with growing ESG-driven demands for sustainable lab practices, a top search term in academic procurement databases.

Future directions for PE-NMe2(16:0/16:0) include AI-driven lipidomics, where its structural data trains machine learning models for lipid nanoparticle design. Patent filings reveal its utility in targeted cancer therapies, particularly for modifying macrophage uptake—addressing a trending question on immunotherapy adjuvants in PubMed queries.

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